molecular formula C16H26N2O4 B15210503 4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid CAS No. 57068-90-3

4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid

Número de catálogo: B15210503
Número CAS: 57068-90-3
Peso molecular: 310.39 g/mol
Clave InChI: DQWSTIDSZQGOTD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 4-methyl-1,3-oxazole ring and an octanoyl (C8 acyl) group.

Propiedades

Número CAS

57068-90-3

Fórmula molecular

C16H26N2O4

Peso molecular

310.39 g/mol

Nombre IUPAC

4-[(4-methyl-1,3-oxazol-2-yl)-octanoylamino]butanoic acid

InChI

InChI=1S/C16H26N2O4/c1-3-4-5-6-7-9-14(19)18(11-8-10-15(20)21)16-17-13(2)12-22-16/h12H,3-11H2,1-2H3,(H,20,21)

Clave InChI

DQWSTIDSZQGOTD-UHFFFAOYSA-N

SMILES canónico

CCCCCCCC(=O)N(CCCC(=O)O)C1=NC(=CO1)C

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid typically involves the reaction of 4-methyloxazole with octanoyl chloride to form the intermediate 4-(N-(4-Methyloxazol-2-yl)octanamide). This intermediate is then reacted with butanoic acid under appropriate conditions to yield the final product . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce more saturated heterocyclic compounds .

Mecanismo De Acción

The mechanism of action of 4-(N-(4-Methyloxazol-2-yl)octanamido)butanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Features

The compound shares a butanoic acid core with several pharmacopeial substances, including bendamustine hydrochloride and its derivatives. Key differentiating factors include:

  • Substituent Groups: Acyl Chain: The octanoyl group (C8) contrasts with shorter or branched acyl chains in analogs. For example, 4-[(4-methyl-1,3-oxazol-2-yl)(2-methylpropanoyl)amino]butanoic acid (ChemRTP, 2020) features a 2-methylpropanoyl (isobutyryl, C4) group, which reduces lipophilicity compared to the C8 chain . Heterocyclic Moieties: The 4-methyl-1,3-oxazole ring differs from benzimidazole rings in bendamustine-related compounds, altering aromaticity and electronic properties .

Physicochemical Properties

Predicted or experimental properties of selected analogs are summarized below:

Compound Name Molecular Weight Key Substituents Acyl Chain Length LogP* (Predicted) Water Solubility*
4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid ~327.4 (calc.) 4-methyl-oxazole, octanoyl C8 ~3.8 Low
4-[(4-Methyl-1,3-oxazol-2-yl)(2-methylpropanoyl)amino]butanoic acid 242.3 (calc.) 4-methyl-oxazole, isobutyryl C4 ~1.9 Moderate
USP Bendamustine Hydrochloride 321.38 Benzimidazole, bis-hydroxyethyl N/A ~0.5 High
USP Bendamustine Related Compound C 295.77 Benzimidazole, chloroethyl N/A ~2.1 Low

*LogP and solubility estimates are based on structural analogs and computational predictions.

Key Observations:
  • Lipophilicity: The octanoyl chain in the target compound increases LogP significantly compared to analogs with shorter acyl chains (e.g., isobutyryl) or polar substituents (e.g., hydroxyethyl in bendamustine). This suggests reduced aqueous solubility but enhanced membrane permeability .

Pharmacopeial Standards and Testing

Bendamustine-related compounds undergo rigorous quality control, including:

  • Microbial Testing : Total aerobic microbial count ≤10³ CFU/g; molds/yeasts ≤10² CFU/g .
  • Endotoxin Limits : <0.5 USP endotoxin units/mg . These standards highlight the importance of purity and stability for structurally related pharmaceuticals, which may extend to the target compound during development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.